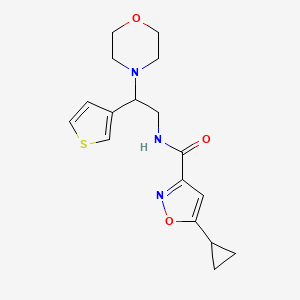![molecular formula C8H13N3OS B2700691 2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole CAS No. 2200424-91-3](/img/structure/B2700691.png)
2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidines are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you mentioned, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, has a molecular weight of 162.2316 .Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives can vary widely depending on the specific compound and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound similar to the one you mentioned, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, has a molecular weight of 162.2316 .Wissenschaftliche Forschungsanwendungen
Antipsychotic and Anticonvulsant Agents
Compounds related to 1,3,4-thiadiazole, including 2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole, have been synthesized and evaluated for their potential as antipsychotic and anticonvulsant agents. These compounds have shown promising results in this area, highlighting their significance in the development of new therapeutic agents for psychiatric and neurological disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole compounds, closely related to the chemical , have demonstrated significant antiproliferative and antimicrobial properties. This includes potent activity against various cancer cell lines and strong antimicrobial action against specific bacterial strains, suggesting their potential in cancer therapy and infection control (Gür et al., 2020).
Fungicidal Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit notable fungicidal activity. This includes effective control of significant agricultural pathogens, indicating their potential application in agricultural pest management (Chen, Li, & Han, 2000).
Structural and Molecular Insights
Studies focusing on the molecular and crystal structures of 1,3,4-thiadiazole derivatives provide valuable insights into their chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Schuckmann, Fuess, Mösinger, & Ried, 1978).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-5-(1-methylpyrrolidin-3-yl)oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-9-10-8(13-6)12-7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMXUUTKGDCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
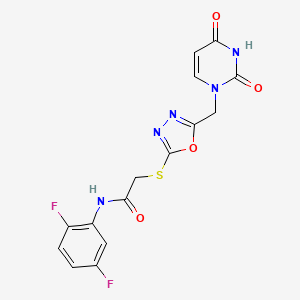
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
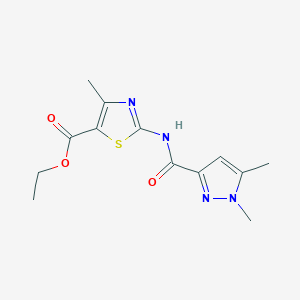
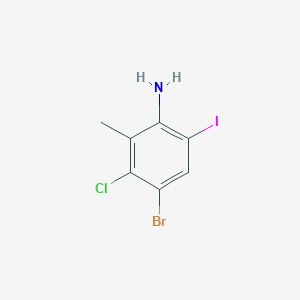
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)
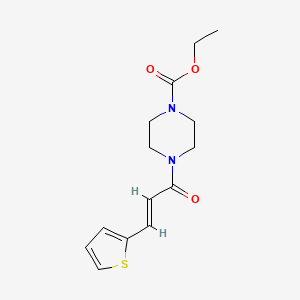


![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)
